1-(3,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
CAS No.: 723745-01-5
Cat. No.: VC21489981
Molecular Formula: C17H18N2O2S
Molecular Weight: 314.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723745-01-5 |
|---|---|
| Molecular Formula | C17H18N2O2S |
| Molecular Weight | 314.4g/mol |
| IUPAC Name | 1-(3,4-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
| Standard InChI | InChI=1S/C17H18N2O2S/c1-13-8-9-16(12-14(13)2)22(20,21)19-11-10-18-17(19)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3 |
| Standard InChI Key | TXOPYSIJHTWWQT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C |
Introduction
Biological Activities
Imidazole derivatives have been explored for their potential as antibacterial, antifungal, and anticancer agents. For example, compounds containing imidazole fragments have shown promising antibacterial activity by disrupting bacterial cell membranes .
Synthesis Methods
Common synthesis methods include the reaction of imidazole precursors with sulfonyl chlorides to introduce the sulfonyl group. This process can be optimized using various solvents and catalysts to improve yield and purity.
Potential Applications
Imidazole derivatives are being researched for their potential applications in medicine and agriculture. Their ability to exhibit antibacterial activity makes them promising candidates for developing new bactericidal agents .
Antibacterial Activity
Studies have shown that certain imidazole derivatives can effectively inhibit the growth of phytopathogenic bacteria by disrupting cell membranes . This mechanism suggests potential uses in plant protection and human medicine.
Future Research Directions
Future research should focus on optimizing the synthesis of these compounds to improve their stability and efficacy. Additionally, exploring their interactions with biological targets could reveal new therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume